molecular formula C13H19N5O2 B4962629 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 5436-39-5

1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4962629
CAS RN: 5436-39-5
M. Wt: 277.32 g/mol
InChI Key: AYSJQRUFYLXMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a naturally occurring methylxanthine compound found in tea, coffee, and cocoa. It has been used for decades as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In recent years, theophylline has gained attention for its potential therapeutic applications beyond respiratory diseases due to its pharmacological effects on various physiological systems.

Mechanism of Action

Theophylline acts as a non-selective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to smooth muscle relaxation, increased cardiac output, and increased bronchodilation. Theophylline also has adenosine receptor antagonistic effects, which can lead to increased release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
Theophylline has a wide range of biochemical and physiological effects, including bronchodilation, increased cardiac output, and increased diuresis. It also has anti-inflammatory and immunomodulatory effects, which can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Theophylline has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Theophylline has several advantages for use in lab experiments, including its low cost, availability, and well-established pharmacological effects. However, 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione also has limitations, including its narrow therapeutic window and potential for toxicity at high doses.

Future Directions

There are several potential future directions for research on 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Another area of interest is its potential as an immunomodulatory agent for the treatment of inflammatory diseases. Further research is also needed to better understand the mechanisms of action of 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione and its effects on various physiological systems.

Synthesis Methods

Theophylline can be synthesized through various methods, including the Fischer indole synthesis and the Borsche-Drechsel cyclization. The Fischer indole synthesis involves the reaction of 2,6-dichloro-3,5-dimethylpyridine with urea to form 1,3-dimethyluric acid, which is then converted to 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione through a series of reactions. The Borsche-Drechsel cyclization involves the reaction of 3,7-dimethylxanthine with piperidine in the presence of a strong acid catalyst to form 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione.

Scientific Research Applications

Theophylline has been extensively studied for its pharmacological effects on various physiological systems, including the respiratory, cardiovascular, and central nervous systems. It has been shown to have anti-inflammatory, immunomodulatory, and antioxidant properties, making it a potential therapeutic agent for a wide range of diseases. Theophylline has also been studied for its effects on cognitive function and memory, with promising results in animal models.

properties

IUPAC Name

1,3,7-trimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-15-9-10(16(2)13(20)17(3)11(9)19)14-12(15)18-7-5-4-6-8-18/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSJQRUFYLXMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281439
Record name MLS000737995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trimethyl-8-(1-piperidinyl)purine-2,6-dione

CAS RN

5436-39-5
Record name MLS000737995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.